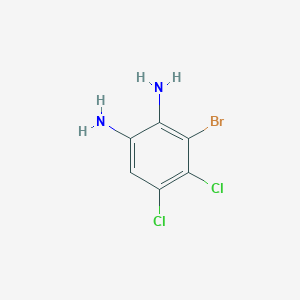

3-Bromo-4,5-dichlorobenzene-1,2-diamine

Description

Contextual Overview of Halogenated Benzene (B151609) Derivatives in Chemical Research

Halogenated benzene derivatives are foundational to modern chemical research and industry. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto a benzene ring significantly alters its electronic properties and provides a reactive handle for a wide array of chemical transformations. Halogens are electron-withdrawing groups, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. chemicalbook.com Furthermore, the carbon-halogen bond serves as a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are instrumental in the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net

The presence of multiple halogen atoms, as seen in 3-Bromo-4,5-dichlorobenzene-1,2-diamine (B6252105), can lead to even more complex and tunable properties. The specific combination of bromine and chlorine atoms, each with distinct electronegativity and bond strengths, offers a nuanced electronic environment on the benzene ring. Research into halogenated benzenes is a mature yet continually evolving field, with ongoing efforts to develop more efficient and selective halogenation methods and to explore the novel properties of polyhalogenated aromatic compounds.

Importance of Ortho-Diamine Functionalities in Advanced Organic Synthesis and Materials Science

The ortho-diamine functionality, where two amino groups are positioned on adjacent carbon atoms of a benzene ring (a 1,2-diamine), is a particularly valuable structural motif in organic chemistry. This arrangement allows for the facile synthesis of a wide variety of heterocyclic compounds through condensation reactions with dicarbonyl compounds, carboxylic acids, and other reagents. researchgate.net Benzimidazoles, quinoxalines, and benzotriazoles are just a few examples of important heterocyclic systems that can be readily prepared from ortho-phenylenediamines. mdpi.com These heterocycles are prevalent in medicinal chemistry and are core components of many approved drugs.

In materials science, ortho-diamines are utilized as monomers for the synthesis of high-performance polymers. The amino groups can react with various monomers to form polyamides, polyimides, and other polymers with desirable thermal and mechanical properties. Furthermore, the ortho-diamine moiety can act as a ligand for metal ions, leading to the formation of coordination complexes and metal-organic frameworks (MOFs) with interesting catalytic, electronic, and photophysical properties. The oxidation of ortho-phenylenediamines can also lead to the formation of conductive polymers, which are of interest for applications in electronics and sensors. nih.gov

Overview of Research Trajectories for this compound and Related Structures

While specific research dedicated exclusively to this compound is still emerging, the research trajectories for analogous halogenated ortho-phenylenediamines provide a strong indication of its potential. A significant area of investigation is its use as a building block for the synthesis of novel heterocyclic compounds. The presence of three halogen substituents offers multiple points for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of complex molecules. These molecules are often screened for biological activity, with the aim of discovering new therapeutic agents. mdpi.com

In the field of materials science, research is likely to focus on the incorporation of this diamine into polymeric structures. The halogen atoms can enhance properties such as flame retardancy and thermal stability. Moreover, the specific substitution pattern of this compound can influence the packing of polymer chains and the resulting material properties. The development of novel ligands for catalysis and new materials with tailored electronic properties are also promising avenues of research.

Below is a data table summarizing the key properties of this compound, based on available information from chemical suppliers.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₅BrCl₂N₂ |

| Molecular Weight | 255.93 g/mol |

| CAS Number | 172215-94-0 |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5BrCl2N2 |

|---|---|

Molecular Weight |

255.92 g/mol |

IUPAC Name |

3-bromo-4,5-dichlorobenzene-1,2-diamine |

InChI |

InChI=1S/C6H5BrCl2N2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H,10-11H2 |

InChI Key |

LQKLTIATTYQIID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Br)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4,5 Dichlorobenzene 1,2 Diamine and Analogs

Strategic Design for the Synthesis of 3-Bromo-4,5-dichlorobenzene-1,2-diamine (B6252105)

The synthesis of this compound is a multi-step process that hinges on the principles of electrophilic aromatic substitution and the directing effects of substituents on the benzene (B151609) ring. A logical synthetic strategy involves the initial construction of a polyhalogenated benzene core, followed by the introduction of two nitro groups, which then serve as precursors to the required amine functionalities.

A plausible retrosynthetic analysis suggests that the target diamine can be obtained via the reduction of a corresponding dinitro compound, specifically 3-bromo-4,5-dichloro-1,2-dinitrobenzene. The synthesis of this dinitro precursor is the most challenging aspect, requiring a carefully planned sequence of halogenation (chlorination and bromination) and nitration reactions.

The strategic design must account for the directing effects of the halogen and nitro substituents at each step:

Halogens (Cl, Br): These are ortho-, para-directing and deactivating groups.

Nitro groups (NO₂): These are meta-directing and strongly deactivating groups.

The sequence of these reactions is critical to achieving the desired 1,2-dinitro-3-bromo-4,5-dichloro substitution pattern. A likely forward strategy would involve:

Establishing the 1-bromo-2,3-dichloro or 4-bromo-1,2-dichloro benzene framework.

Performing a dinitration reaction on the polyhalogenated intermediate.

Reducing the two nitro groups to form the final 1,2-diamine product.

Precursor Synthesis and Selective Functionalization Pathways

The synthesis of the key precursor, 3-bromo-4,5-dichloro-1,2-dinitrobenzene, requires a sequence of highly selective reactions. The primary challenge lies in overcoming the conflicting directing effects of the substituents to install the functional groups at the correct positions.

Regioselective Halogenation (Bromination and Chlorination) of Benzene Derivatives

The construction of the polyhalogenated benzene core is the foundational stage of the synthesis. This process typically involves electrophilic aromatic substitution using halogens in the presence of a Lewis acid catalyst.

A potential starting material is 1,2-dichlorobenzene (B45396). The electrophilic bromination of 1,2-dichlorobenzene using bromine (Br₂) and a Lewis acid catalyst such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃) would be the first step. The two chlorine atoms are ortho-, para-directing. This would lead to a mixture of products, with the major isomer expected to be 4-bromo-1,2-dichlorobenzene (B103151), as the para position to one chlorine and ortho to the other is sterically accessible.

An alternative starting point could be 1-bromo-2,3-dichlorobenzene. scbt.com The synthesis of such specific isomers can be complex, sometimes requiring multi-step pathways involving the protection of certain positions or the use of Sandmeyer reactions from specific aniline (B41778) precursors. For instance, a patented method for producing 1-bromo-3,5-dichlorobenzene (B43179) involves the sequential chlorination and bromination of acetanilide, followed by deacetylation and removal of the amino group, demonstrating the intricate sequences required for specific polyhalogenated patterns. google.com

Table 1: Example Conditions for Regioselective Halogenation

| Starting Material | Reagents | Reaction | Typical Product | Yield |

|---|---|---|---|---|

| m-Dichlorobenzene | Br₂, Ferric Chloride | Bromination | 1-Bromo-2,4-dichlorobenzene | 98.5% prepchem.com |

| o-Dichlorobenzene | Br₂, Iron Powder | Bromination | 3,4-Dichlorobromobenzene | High google.com |

| Acetanilide | 1. Cl₂/H₂SO₄ 2. Br₂ | Sequential Halogenation | Monobromodichloroaniline intermediate | N/A google.com |

Introduction of Amine Groups via Reduction of Nitro or Other Nitrogen-Containing Precursors

The final step in the synthesis of this compound is the reduction of the two nitro groups of the precursor, 3-bromo-4,5-dichloro-1,2-dinitrobenzene. This transformation is a common and generally high-yielding reaction in organic synthesis.

Several methods are effective for the reduction of aromatic nitro groups:

Metal-Acid Systems: The most common method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, typically hydrochloric acid (HCl). This method is robust and cost-effective.

Catalytic Hydrogenation: This method involves reacting the dinitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is often a cleaner method, yielding water as the only byproduct.

Sulfide (B99878) Reagents: Reagents like sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or sodium polysulfide can also be used. These reagents can sometimes offer selectivity in reducing one nitro group in the presence of another, as seen in the synthesis of 2,4,5-triaminonitrobenzene from a dinitro precursor. orgsyn.org

The simultaneous reduction of both nitro groups is required to form the 1,2-diamine. Given the stability of the halogen substituents, catalytic hydrogenation or the use of iron in acidic medium are highly suitable methods.

Sequential Functionalization Approaches for Poly-Substituted Arenes

The synthesis of a polysubstituted arene like this compound is a prime example of the importance of sequential functionalization. The order in which substituents are introduced dictates the final substitution pattern.

A Plausible Synthetic Pathway:

Start with 1,2-Dichlorobenzene: This is a readily available starting material.

Bromination: Electrophilic bromination yields primarily 4-bromo-1,2-dichlorobenzene. The chlorine atoms direct the incoming electrophile (Br⁺) to the positions ortho and para to themselves.

Dinitration: The next step is the nitration of 4-bromo-1,2-dichlorobenzene using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This is the most critical step for regioselectivity. The three halogen atoms are all ortho-, para-directing but deactivating. The nitration will occur at the available positions that are most activated (or least deactivated). The positions are activated by all three halogens, but steric hindrance will play a significant role. The desired 1,2-dinitro isomer (which would be 4-bromo-1,2-dichloro-5,6-dinitrobenzene based on standard numbering) is difficult to obtain directly. A more likely starting material to achieve the target is 1-bromo-2,3-dichlorobenzene . scbt.com

Revised Pathway:

Start: 1-bromo-2,3-dichlorobenzene.

Nitration: The directing effects of the halogens would guide the nitro groups. The C4 and C6 positions are most favorable for electrophilic attack. Dinitration under harsh conditions could lead to 1-bromo-2,3-dichloro-4,6-dinitrobenzene . Obtaining the target 1,2-diamine from this precursor is not possible.

This highlights the significant synthetic challenge. Achieving the 3-bromo-4,5-dichloro-1,2-diamine structure likely requires a more sophisticated strategy, possibly involving blocking groups or starting from a precursor where the amine or nitro groups are installed earlier in the sequence. For example, starting with a dichlorinated aniline, protecting the amine, performing bromination and nitration, and then deprotecting and reducing could be a viable, albeit longer, route.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing the yield of the desired isomer and minimizing side products in each step of the synthesis.

Halogenation: Key parameters to optimize include the choice and amount of Lewis acid catalyst, reaction temperature, and reaction time. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can promote side reactions. Temperature control is necessary to manage the exothermicity of the reaction.

Nitration: This reaction is highly sensitive to conditions. The ratio of nitric acid to sulfuric acid determines the concentration of the active nitronium ion (NO₂⁺). The temperature must be carefully controlled, often at low temperatures (e.g., 0-5 °C), to prevent over-nitration and the formation of unwanted isomers. For deactivated substrates, higher temperatures may be required, which increases the risk of side reactions.

Reduction: For metal-acid reductions, the reaction is often exothermic and requires controlled addition of the acid or cooling. In catalytic hydrogenation, the key variables are hydrogen pressure, catalyst loading, solvent, and temperature.

Isolation and purification typically involve a series of steps after each reaction:

Workup: This usually involves quenching the reaction mixture (e.g., by pouring it onto ice), followed by neutralization of strong acids.

Extraction: The organic product is separated from the aqueous layer using an immiscible organic solvent.

Purification: The final purification of the intermediates and the final product is often achieved through recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. prepchem.com

Emerging Synthetic Routes and Green Chemistry Considerations in Halogenated Diamine Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. In the context of synthesizing halogenated diamines, several green chemistry principles can be applied.

Catalysis: There is a move towards using more efficient and recyclable catalysts for halogenation and nitration. For instance, zeolites have been used to improve the regioselectivity of nitration under milder, neutral conditions, sometimes even reversing the usual isomer ratios. rsc.org

Reduction Methods: While effective, traditional metal-acid reductions generate large amounts of metallic waste. Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or ammonium formate (B1220265) with a Pd/C catalyst, is a greener alternative to using high-pressure hydrogen gas.

Solvent Choice: Traditional syntheses often use hazardous chlorinated solvents. Replacing these with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or, where possible, running reactions in water or under solvent-free conditions, can significantly reduce the environmental impact. chemicalbook.com

Atom Economy: Synthetic routes are being redesigned to be more atom-economical, minimizing the formation of byproducts. This involves choosing reactions that incorporate a higher percentage of the atoms from the reagents into the final product.

Emerging routes may also involve C-H activation strategies, where C-H bonds are directly functionalized with halogens or nitro groups, potentially shortening the synthetic sequence and reducing waste from pre-functionalized starting materials.

Chemical Reactivity and Derivatization of 3 Bromo 4,5 Dichlorobenzene 1,2 Diamine

Reactions Involving the Aromatic Bromide Moiety

The bromine atom, attached to the dichlorinated benzene (B151609) ring, is a key handle for introducing molecular complexity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The bromine atom in 3-Bromo-4,5-dichlorobenzene-1,2-diamine (B6252105) is susceptible to these transformations, allowing for the introduction of alkynyl, aryl, and vinyl groups.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides using a palladium catalyst and a copper(I) co-catalyst. researchgate.netbeilstein-journals.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgchemeurope.com The reaction of this compound with various terminal alkynes is expected to proceed under standard Sonogashira conditions to yield 3-alkynyl-4,5-dichlorobenzene-1,2-diamine derivatives. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl, making the bromine atom the primary site of reaction. wikipedia.org

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. wikipedia.orgharvard.edulibretexts.orgorganic-chemistry.org The reaction of this compound with aryl or vinyl boronic acids (or their esters) would furnish the corresponding biaryl or styrenyl derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium source. rsc.orgwikipedia.orgorganic-chemistry.orgmdpi.com Reacting this compound with various alkenes in the presence of a palladium catalyst and a base would lead to the formation of 3-vinyl-4,5-dichlorobenzene-1,2-diamine derivatives. wikipedia.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 3-(Phenylethynyl)-4,5-dichlorobenzene-1,2-diamine |

| Suzuki | Arylboronic Acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Phenyl-4,5-dichlorobenzene-1,2-diamine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 3-Styryl-4,5-dichlorobenzene-1,2-diamine |

While nucleophilic aromatic substitution (SNAr) of aryl halides typically requires strong electron-withdrawing groups ortho or para to the leaving group, the reactivity of the bromine in this compound in such reactions is generally low due to the electron-donating nature of the amino groups. However, under forcing conditions or with highly activated nucleophiles, substitution might be possible. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling, offers a more viable pathway for substituting the bromine with various amines. wikipedia.orglibretexts.orgacsgcipr.orgnih.govrug.nl

Reactions Involving the Ortho-Diamine Functionality

The two adjacent primary amine groups are nucleophilic and readily participate in reactions to form a variety of heterocyclic systems and N-functionalized derivatives.

The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds or aldehydes is a classical and efficient method for synthesizing nitrogen-containing heterocycles. nih.govwikipedia.org

Quinoxalines: Condensation of this compound with α-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, leads to the formation of 6-bromo-7,8-dichloroquinoxaline derivatives. These reactions are often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by acids. nih.govnih.govorganic-chemistry.org The reaction with benzil would yield 6-bromo-7,8-dichloro-2,3-diphenylquinoxaline.

Benzimidazoles: The reaction with aldehydes, followed by oxidative cyclization, or direct condensation with carboxylic acids or their derivatives, yields 5-bromo-6,7-dichlorobenzimidazoles. organic-chemistry.orgnih.govorientjchem.orgnih.govmdpi.com For example, reacting the diamine with an aromatic aldehyde in the presence of an oxidizing agent or a catalyst like p-toluenesulfonic acid would form the corresponding 2-aryl-5-bromo-6,7-dichlorobenzimidazole. orientjchem.org

Table 2: Formation of Heterocycles via Condensation Reactions

| Heterocycle | Reactant | Typical Conditions | Product |

|---|---|---|---|

| Quinoxaline | Benzil | Ethanol or Acetic Acid, Reflux | 6-Bromo-7,8-dichloro-2,3-diphenylquinoxaline |

| Benzimidazole (B57391) | Benzaldehyde | Catalyst (e.g., p-TsOH), Heat | 5-Bromo-6,7-dichloro-2-phenyl-1H-benzimidazole |

| Benzimidazole | Formic Acid | Reflux | 5-Bromo-6,7-dichloro-1H-benzimidazole |

The primary amine groups of this compound can be readily acylated or alkylated using standard procedures.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will lead to the formation of mono- or di-acylated products. For instance, treatment with acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivatives. The degree of acylation can often be controlled by the stoichiometry of the acylating agent.

Alkylation: N-alkylation can be achieved using alkyl halides. The reaction may produce a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts if the reaction is not carefully controlled. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Ortho-phenylenediamines are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. researchgate.netrsc.orgrsc.orgmdpi.com Mild oxidation can lead to the formation of the corresponding o-quinonediimine, which is often unstable and can undergo further reactions or polymerization. Stronger oxidizing agents can lead to cleavage of the aromatic ring. The oxidation of o-phenylenediamines is a key step in the formation of phenazines and related heterocyclic systems. mdpi.com

Cooperative Reactivity and Directed Functionalization

The vicinal diamine groups in this compound are the primary sites of its reactivity, readily participating in cyclocondensation reactions to form a variety of heterocyclic structures, most notably benzimidazoles. This reactivity is a cooperative effect of the two adjacent amino groups, which can react with difunctional electrophiles to form a new five-membered ring fused to the benzene nucleus.

One of the most common and well-established derivatizations of o-phenylenediamines is their reaction with aldehydes and carboxylic acids to yield 2-substituted benzimidazoles. In the case of this compound, this reaction is expected to proceed under various conditions, including in the presence of acid or base catalysts, or under thermal or microwave irradiation. The reaction with an aldehyde, for instance, typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.

The resulting 5-Bromo-6,7-dichloro-1H-benzimidazole scaffold serves as a versatile platform for further directed functionalization. The nitrogen atoms of the imidazole (B134444) ring can be alkylated or arylated, and the halogen atoms on the benzene ring, particularly the bromine atom, can be subjected to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at specific positions, enabling the synthesis of a diverse library of derivatives.

For instance, the regioselective functionalization of the bromine atom at the 5-position would be a key strategy for derivatization. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in many cross-coupling reactions, selective substitution at this position is often feasible.

Below is a representative table of potential derivatization reactions starting from this compound, based on the known chemistry of halogenated o-phenylenediamines.

| Reagent | Reaction Type | Product |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Cyclocondensation | 5-Bromo-6,7-dichloro-2-phenyl-1H-benzimidazole |

| Carboxylic Acid (e.g., Acetic Acid) | Cyclocondensation | 5-Bromo-6,7-dichloro-2-methyl-1H-benzimidazole |

| Formic Acid | Cyclocondensation | 5-Bromo-6,7-dichloro-1H-benzimidazole |

| Alkyl Halide (on the benzimidazole product) | N-Alkylation | 1-Alkyl-5-bromo-6,7-dichloro-2-substituted-1H-benzimidazole and 1-Alkyl-6-bromo-5,7-dichloro-2-substituted-1H-benzimidazole |

| Arylboronic Acid (on the benzimidazole product) | Suzuki Coupling | 5-Aryl-6,7-dichloro-2-substituted-1H-benzimidazole |

Note: The table illustrates potential reactions based on the general reactivity of similar compounds.

Influence of Halogen Substituents on Aromatic Ring Reactivity

This deactivation means that reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation on the benzene ring of the parent diamine or its benzimidazole derivatives would be significantly more challenging compared to unsubstituted benzene. The electron-withdrawing nature of the three halogens reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles.

In terms of directing effects for any potential EAS reactions, halogens are classified as ortho-, para-directors. This is because the resonance effect, although weaker than the inductive effect, donates electron density primarily to the ortho and para positions, thereby stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. In this compound, the positions for potential electrophilic attack are already substituted. However, in its benzimidazole derivatives, the remaining unsubstituted position on the benzene ring (position 4) would be the target for electrophilic substitution, although the reaction would likely be sluggish.

The steric bulk of the halogen atoms also plays a role in the molecule's reactivity. The bromine atom and the two chlorine atoms, along with the amino groups, create a crowded steric environment around the benzene ring. This steric hindrance can influence the approach of reagents, particularly in reactions involving the aromatic ring itself or the adjacent amino groups. For instance, in the cyclocondensation reaction to form benzimidazoles, the steric bulk of the halogen at position 3 could potentially influence the conformation of the reaction intermediates.

The following table summarizes the expected influence of the halogen substituents on the reactivity of the aromatic ring.

| Feature | Influence of Halogen Substituents |

| Electronic Effect | Inductively electron-withdrawing (-I), leading to deactivation of the aromatic ring towards electrophilic aromatic substitution. |

| Resonance Effect | Weakly electron-donating (+M), directing potential electrophilic attack to ortho and para positions. |

| Overall Reactivity in EAS | Significantly reduced compared to benzene due to the strong deactivating inductive effect of three halogen atoms. |

| Steric Effect | The bromo and chloro substituents contribute to steric hindrance around the aromatic ring, which can affect the rate and regioselectivity of certain reactions. |

Coordination Chemistry of 3 Bromo 4,5 Dichlorobenzene 1,2 Diamine As a Ligand

Investigation of Bidentate Ligand Properties of Ortho-Phenylenediamines

Ortho-phenylenediamines are classic examples of bidentate ligands, meaning they can bind to a central metal atom through two donor atoms simultaneously. wikipedia.org In the case of ortho-phenylenediamines, the two nitrogen atoms of the adjacent amine groups act as the donor sites, forming a stable five-membered chelate ring with the metal ion. This chelation effect generally leads to the formation of more stable complexes compared to those formed with monodentate amine ligands.

The electronic properties of the ortho-phenylenediamine ligand can be significantly influenced by the presence of substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the bromo and chloro atoms present in 3-Bromo-4,5-dichlorobenzene-1,2-diamine (B6252105), are expected to decrease the electron density on the nitrogen donor atoms. This reduction in basicity would likely affect the ligand's ability to donate its lone pair of electrons to a metal center, potentially leading to weaker metal-ligand bonds compared to unsubstituted ortho-phenylenediamine.

Complexation Behavior with Transition Metal Ions

Ortho-phenylenediamines are known to form stable complexes with a wide variety of transition metal ions, including but not limited to iron, cobalt, nickel, copper, and zinc. researchgate.net The geometry of the resulting complexes can vary depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. Common geometries include octahedral, square planar, and tetrahedral.

For this compound, it is reasonable to predict that it would also coordinate with a range of transition metal ions. However, the strong electron-withdrawing nature of the halogen substituents could influence its coordination preferences. For instance, it might favor coordination with more electron-rich, "softer" metal centers that are better able to accept the reduced electron donation from the nitrogen atoms.

Synthesis and Characterization of Metal-Organic Complexes Derived from this compound

The synthesis of metal complexes with ortho-phenylenediamine ligands is typically achieved by reacting the diamine with a metal salt in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques. These methods include:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal center by observing shifts in the N-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and the nature of the metal-ligand bonding.

Elemental Analysis: To determine the empirical formula of the complex.

Mass Spectrometry: To confirm the molecular weight of the complex.

While these techniques are standard for the characterization of coordination compounds, no published data exists for their application to complexes of this compound.

Structural Elucidation of Coordination Compounds

Given the lack of synthesized complexes with this compound, there are no crystal structures to report. Hypothetically, the bulky bromo and chloro substituents could introduce significant steric hindrance around the coordination sphere, potentially influencing the packing of the molecules in the crystal lattice and possibly favoring certain coordination geometries over others.

Exploration of Electronic and Catalytic Properties of Metal-Diamine Complexes

Metal complexes of ortho-phenylenediamine derivatives have been investigated for a range of applications, including their use as catalysts in various organic transformations and as materials with interesting electronic properties. The electronic nature of the ligand plays a crucial role in tuning these properties.

The introduction of electron-withdrawing halogens in this compound would be expected to significantly alter the electronic properties of any resulting metal complexes. For example, it could increase the redox potential of the metal center, making it a better oxidizing agent. In the context of catalysis, this could lead to enhanced reactivity in certain oxidative reactions. However, without experimental data, any discussion of the electronic and catalytic properties of metal complexes with this ligand remains purely speculative.

Computational and Theoretical Investigations of 3 Bromo 4,5 Dichlorobenzene 1,2 Diamine

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

No published studies employing Density Functional Theory (DFT) or other quantum chemical methods specifically on 3-Bromo-4,5-dichlorobenzene-1,2-diamine (B6252105) were identified.

Molecular Geometry Optimization and Conformational Analysis

There are no available data from molecular geometry optimization or conformational analysis studies for this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Band Gap Predictions)

Specific electronic structure analyses, including the calculation of frontier molecular orbitals (HOMO-LUMO), charge distribution, or band gap predictions for this compound, have not been reported.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

No computational predictions of spectroscopic properties such as vibrational frequencies or NMR chemical shifts for this compound were found in the reviewed literature.

Computational Modeling of Reaction Mechanisms and Pathways

There is no information available on the computational modeling of reaction mechanisms or pathways involving this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 3-Bromo-4,5-dichlorobenzene-1,2-diamine (B6252105), ¹H NMR and ¹³C NMR would be essential.

¹H NMR (Proton NMR): This technique would identify the chemical environment of the hydrogen atoms. The molecule has one aromatic proton and protons on the two amino (-NH₂) groups. The single aromatic proton would appear as a singlet in the aromatic region of the spectrum. The amino protons would also produce signals, the chemical shift of which can be influenced by the solvent and concentration.

¹³C NMR (Carbon-13 NMR): This method would detect the six unique carbon atoms in the benzene (B151609) ring. The chemical shifts of these carbons would be influenced by the attached substituents (bromine, chlorine, and amino groups), providing confirmation of the substitution pattern.

Despite the utility of this technique, specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, are not available in published literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and provide a "fingerprint" of a molecule by measuring its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include N-H stretching from the two amino groups (typically appearing as two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C stretching vibrations. Absorptions corresponding to C-Cl and C-Br bonds would be found in the fingerprint region (below 1500 cm⁻¹).

Specific experimental IR and Raman spectra for this compound have not been found in scientific databases. While spectra for related compounds like 4-bromo-1,2-dichlorobenzene (B103151) exist, they lack the critical diamine functional groups for a valid comparison. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy.

For this compound (C₆H₅BrCl₂N₂), HRMS would confirm its molecular formula by providing an exact mass that matches the theoretical value (253.8858 m/z for the most abundant isotopes, ⁷⁹Br and ³⁵Cl). The analysis would also reveal a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The fragmentation pattern observed in the mass spectrum would offer further structural information by showing the breakdown of the molecule upon ionization. However, published HRMS data, including accurate mass measurements and fragmentation patterns for this specific compound, could not be located.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound in its solid state. Such an analysis would confirm the substitution pattern on the benzene ring and reveal details about hydrogen bonding involving the amino groups and potential halogen interactions in the crystal lattice. A search of crystallographic databases did not yield any results for the crystal structure of this compound.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile organic compounds. A specific HPLC method, detailing the column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength, would be required for the purity analysis of this compound.

Gas Chromatography (GC): GC can be used for the analysis of volatile compounds. While separation of related bromodichlorobenzene isomers by GC has been discussed in literature, a specific method for the analysis of this compound is not documented. google.com

No specific, validated HPLC or GC methods or purity data for this compound are available in the reviewed literature.

Future Research Directions and Potential Innovations

Development of More Efficient and Sustainable Synthetic Strategies

Future efforts in the synthesis of 3-Bromo-4,5-dichlorobenzene-1,2-diamine (B6252105) and its analogs will likely prioritize the development of methodologies that are not only high-yielding but also environmentally benign and economically viable. The principles of green chemistry will be central to these innovations, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Key areas of exploration for more sustainable synthetic routes may include:

Catalytic Systems: The investigation of novel catalytic systems, including transition metal catalysts and their nanoparticles, is a promising avenue. These catalysts could enable more selective and efficient chemical transformations under milder reaction conditions, thereby reducing energy consumption and the formation of byproducts.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate reaction rates and improve yields in the synthesis of related heterocyclic compounds derived from o-phenylenediamines. tandfonline.comresearchgate.netmdpi.comjocpr.com Future research will likely explore the adaptation of microwave-assisted techniques for the synthesis of this compound, aiming for rapid and efficient production. tandfonline.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. durham.ac.uknih.govacs.orgresearchgate.net The development of flow chemistry protocols for the synthesis of this compound could lead to safer handling of potentially hazardous reagents and intermediates, as well as facilitate seamless multi-step syntheses. nih.govresearchgate.net

Green Solvents and Solvent-Free Conditions: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives, such as water or ionic liquids. nih.govmdpi.com Research into solvent-free reaction conditions, where the reactants themselves act as the solvent, will also be a key area of investigation to minimize waste and environmental impact. mdpi.commdpi.com

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Synthetic Strategy | Potential Advantages |

| Novel Catalysis | Higher selectivity, milder reaction conditions, reduced byproducts. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, energy efficiency. tandfonline.comresearchgate.netmdpi.comjocpr.com |

| Flow Chemistry | Enhanced safety, scalability, process control, and integration of steps. durham.ac.uknih.govacs.orgresearchgate.net |

| Green Solvents/Solvent-Free | Reduced environmental impact, minimized waste, safer reaction conditions. mdpi.comnih.govmdpi.commdpi.com |

Exploration of Undiscovered Reactivity Patterns for Novel Chemical Transformations

The unique arrangement of bromo, chloro, and amino functional groups on the benzene (B151609) ring of this compound presents a rich landscape for exploring novel chemical reactivity. Future research will likely delve into uncovering and harnessing these latent reactivity patterns to forge new chemical bonds and construct complex molecular architectures that are currently inaccessible through conventional methods.

Key areas for investigation into the reactivity of this compound include:

Selective Functionalization: A primary challenge and opportunity lies in the selective functionalization of the different halogen atoms (bromine vs. chlorine) and the two amino groups. Developing synthetic methodologies that can precisely target one site over the others will be crucial for its use in complex molecule synthesis.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Future work will likely focus on expanding the scope of these reactions to introduce a diverse array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net

Novel Heterocycle Synthesis: The 1,2-diamine functionality is a well-established precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. mdpi.comelsevierpure.comeijppr.com Future research will likely explore the synthesis of novel and more complex heterocyclic scaffolds by reacting this compound with a wider range of electrophilic partners.

Post-Synthetic Modification: Another area of interest is the post-synthetic modification of molecules derived from this diamine. The presence of the halogen atoms provides handles for further functionalization after the initial heterocyclic ring formation, allowing for the rapid generation of molecular diversity.

The following table outlines potential areas of exploration for the reactivity of this compound:

| Reactivity Pattern | Potential Synthetic Outcomes |

| Selective Halogen Functionalization | Precise introduction of substituents at specific positions. |

| Palladium-Catalyzed Cross-Coupling | Formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net |

| Novel Heterocycle Synthesis | Access to new and complex heterocyclic scaffolds. mdpi.comelsevierpure.comeijppr.com |

| Post-Synthetic Modification | Rapid diversification of molecular structures. |

Identification of Unprecedented Applications in Emerging Technologies and Interdisciplinary Fields

The unique electronic and structural features of this compound and its derivatives make them promising candidates for a wide range of applications in emerging technologies and interdisciplinary fields. Future research will focus on identifying and validating these potential applications, which could span from materials science to medicinal chemistry.

Potential areas of application for this compound and its derivatives include:

Organic Electronics: The electron-rich nature of the diamine and the potential for extended conjugation in its derivatives make it a candidate for use in organic electronic materials. Research could explore its incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Advanced Polymers: The diamine functionality allows for its use as a monomer in the synthesis of high-performance polymers. The resulting polymers could exhibit unique thermal, mechanical, and electronic properties due to the presence of the halogen atoms.

Chemosensors: The amino groups can act as binding sites for various analytes, making derivatives of this compound potential candidates for the development of chemosensors for the detection of metal ions, anions, or neutral molecules.

Medicinal Chemistry: Benzimidazoles, which can be readily synthesized from this diamine, are a well-known privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Future research could focus on the synthesis and biological evaluation of novel benzimidazole (B57391) derivatives for applications as anticancer, antimicrobial, or antiviral agents. elsevierpure.com

The following table highlights potential interdisciplinary applications for derivatives of this compound:

| Field of Application | Potential Role of the Compound/Derivatives |

| Organic Electronics | Component of organic semiconductors in OLEDs, OPVs, and OFETs. |

| Advanced Polymers | Monomer for high-performance polymers with tailored properties. |

| Chemosensors | Core structure for the development of selective chemosensors. |

| Medicinal Chemistry | Precursor for the synthesis of biologically active benzimidazoles. elsevierpure.com |

Advanced Computational Predictions for Rational Design and Property Tuning

Computational chemistry and molecular modeling will play an increasingly important role in guiding future research on this compound. By providing insights into its electronic structure, reactivity, and potential interactions with other molecules, computational methods can accelerate the rational design of new materials and molecules with tailored properties.

Key applications of computational predictions in this area include:

Predicting Reactivity and Selectivity: Quantum chemical calculations can be used to predict the most likely sites of reaction on the molecule, aiding in the development of selective synthetic methodologies.

Designing Materials with Desired Properties: Computational screening can be employed to predict the electronic and optical properties of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates for applications in organic electronics or other material sciences.

Understanding Structure-Property Relationships: By correlating the molecular structure of derivatives with their observed properties, computational models can help to establish clear structure-property relationships. This understanding is crucial for the rational design of new molecules with optimized performance.

Simulating Interactions with Biological Targets: In the context of medicinal chemistry, molecular docking and other computational techniques can be used to predict the binding affinity of derivatives to specific biological targets, thereby guiding the design of more potent and selective drug candidates.

The following table summarizes the potential contributions of advanced computational predictions to the study of this compound:

| Computational Method | Application in Research and Development |

| Quantum Chemical Calculations | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. |

| Virtual Screening | High-throughput prediction of properties for large libraries of virtual compounds. |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Establishing correlations between molecular structure and activity/properties. |

| Molecular Docking and Dynamics | Simulating interactions with biological macromolecules to guide drug design. |

Integration into High-Throughput Synthesis and Screening Platforms for Material Discovery

To accelerate the discovery of new materials and molecules based on this compound, future research will likely focus on its integration into high-throughput synthesis and screening platforms. These automated systems can rapidly generate and evaluate large libraries of compounds, significantly speeding up the discovery process.

Key aspects of this integration include:

Automated Synthesis: The development of robust and reliable automated synthesis protocols for the derivatization of this compound will be essential. This will likely involve the use of robotic liquid handlers and flow chemistry systems.

High-Throughput Screening: Once synthesized, the libraries of compounds can be rapidly screened for desired properties using a variety of high-throughput techniques. For example, in materials science, properties such as fluorescence, conductivity, and thermal stability can be quickly assessed. In a biological context, high-throughput screening can be used to identify compounds with specific biological activities.

Data Analysis and Machine Learning: The large datasets generated from high-throughput synthesis and screening will require sophisticated data analysis techniques, including machine learning algorithms. These methods can help to identify trends, build predictive models, and guide the design of subsequent generations of compounds.

The following table outlines the key components of integrating this compound into high-throughput discovery platforms:

| Platform Component | Role in Accelerated Discovery |

| Automated Synthesis | Rapid generation of large and diverse compound libraries. |

| High-Throughput Screening | Fast and efficient evaluation of compound properties and activities. |

| Data Analysis and Machine Learning | Identification of lead compounds and guiding the design of new molecules. |

Q & A

Q. Basic

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Oxidation : Amino groups are prone to oxidation; add antioxidants like BHT (0.1%) during storage.

- Thermal stability : TGA/DSC analysis reveals decomposition above 150°C, limiting high-temperature reactions .

How can kinetic studies resolve contradictions in reported reaction mechanisms for halogen displacement in this compound?

Advanced

Conflicting reports on SNAr vs. radical pathways for Br/Cl displacement can be resolved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.